Acetone diphenylamine

Description

Contextualization within Amine-Ketone Condensation Chemistry

The synthesis of acetone (B3395972) diphenylamine (B1679370) is a classic example of amine-ketone condensation. This class of reactions involves the nucleophilic addition of an amine to the carbonyl group of a ketone, followed by the elimination of a water molecule. In this specific reaction, diphenylamine, a secondary aromatic amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone. eopcw.com

The process is typically catalyzed and can be influenced by several factors, including the ratio of reactants, temperature, and the type of catalyst used. google.comgoogle.com The initial reaction forms a carbinolamine intermediate, which is often unstable and readily undergoes dehydration to form a more stable product. Due to the reactivity of the intermediates, the reaction can proceed to form a mixture of oligomeric and polymeric products, resulting in the complex condensate that is known commercially as acetone diphenylamine. chempedia.info Patented processes have detailed the control of reaction variables, such as using an iodine-type catalyst and specific temperature ranges (e.g., 315°C to 350°C), to produce a condensate with desired properties like low viscosity for better handling. google.com

Historical Trajectories of Industrial and Material Applications

Historically, the most significant application of the acetone-diphenylamine condensation product has been as an antioxidant in the rubber industry. chempedia.info Since the early development of rubber technology, protecting natural and synthetic elastomers from degradation due to oxygen, heat, and mechanical stress has been critical. This compound condensates were widely adopted for this purpose in materials such as natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and chloroprene (B89495) rubber (CR). akrochem.comhoseachem.com They proved effective in enhancing resistance to heat aging and flex cracking, extending the service life of products like tires, belts, and hoses. hoseachem.comspecialchem.comrychemllc.com A notable trade-off for its effectiveness was its tendency to cause dark brown staining, which limited its use in light-colored rubber articles. akrochem.com

Another important historical application stems from the properties of its precursor, diphenylamine, which is a well-known stabilizer for nitrocellulose-based explosives and smokeless powders. wikipedia.orgchemicalbook.com Diphenylamine and its derivatives function by neutralizing acidic degradation products, such as nitrogen oxides, which can otherwise accelerate the decomposition of the energetic material. chemicalbook.comacademicjournals.org The condensation product with acetone was also utilized in these stabilizing applications, contributing to the safety and long-term storage of munitions. guidechem.com

Foundational Significance in Contemporary Chemical Science and Engineering

In contemporary chemical science and engineering, this compound continues to hold foundational significance as a general-purpose, cost-effective antioxidant. hoseachem.comspecialchem.com While highly specialized, non-staining antioxidants have been developed, the acetone-diphenylamine condensate remains a staple in the rubber and polymer industries for applications where performance against oxidative degradation is key and color is not a critical factor. akrochem.comrychemllc.comwrchem.com Its use persists in the manufacturing of tires (treads and sidewalls), industrial rubber goods like belts and gaskets, and various other mechanical rubber products. hoseachem.com

The product's mechanism of action involves scavenging free radicals. As a secondary aromatic amine derivative, it can donate a hydrogen atom to chain-propagating peroxy and alkoxy radicals, terminating the oxidative cycle and converting the radicals into inert substances. chemicalland21.com This free-radical scavenging ability also makes it useful as a stabilizer in other materials, including certain lubricants and fuels, to prevent oxidative degradation and enhance performance. guidechem.comnih.gov Its enduring relevance is a testament to its effective performance, versatility, and economic viability in large-scale industrial processes.

Data Tables

Table 1: Typical Physical and Chemical Properties of Commercial this compound Condensate

| Property | Value | References |

| Appearance | Dark red-brown viscous liquid | hoseachem.comrychemllc.comwrchem.com |

| CAS Number | 68412-48-6 | hoseachem.comspecialchem.comguidechem.com |

| Molecular Formula | C12H11N.C3H6O (representative) | hoseachem.comguidechem.com |

| Specific Gravity (at 20-30°C) | 1.08 – 1.12 g/cm³ | hoseachem.comrychemllc.comwrchem.com |

| Viscosity (at 30°C) | 2.5 - 7.0 Pa.s | hoseachem.comrychemllc.com |

| Ash Content | ≤ 0.3% | hoseachem.comrychemllc.com |

| Volatiles | ≤ 0.5% | hoseachem.comwrchem.com |

| Solubility | Soluble in acetone, benzene, ethylene (B1197577) dichloride; Insoluble in water and gasoline. | akrochem.com |

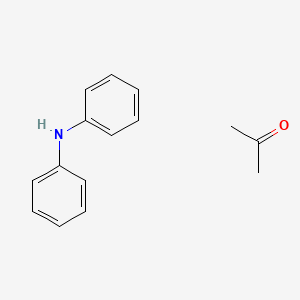

Structure

3D Structure of Parent

Properties

CAS No. |

9003-79-6 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

N-phenylaniline;propan-2-one |

InChI |

InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3 |

InChI Key |

GZNRISJLOXVOSH-UHFFFAOYSA-N |

SMILES |

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |

Other CAS No. |

9003-79-6 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Condensation Reactions of Diphenylamine (B1679370) and Acetone (B3395972)

The reaction involves the catalytic condensation of diphenylamine with acetone under high-temperature and high-pressure conditions, typically in an autoclave or other suitable pressure vessel. google.com The process is designed to create a free-flowing liquid product, as opposed to earlier methods that resulted in high-viscosity or solid materials. google.com Careful and correlative control over the reaction time, catalyst amount, reactant feed ratio, and temperature is essential to tailor the final product's properties. google.com

While various catalysts can be used for the condensation of acetone and diphenylamine, those containing iodine have demonstrated particular efficacy and are preferred in modern manufacturing processes. google.com

The development of acetone-diphenylamine condensation processes has led to the preference for iodine-based catalysts. google.com These catalytic systems are instrumental in producing materials with high stabilizing capabilities for applications such as rubber antioxidants. google.com The process involves reacting diphenylamine and acetone in the presence of an iodine-type catalyst to yield the desired condensation product. google.com

Among iodine-containing catalysts, metallic iodides, specifically transition metal iodides like ferrous iodide, are prominently used. google.com These catalysts are effective in the high-temperature conditions required for the reaction. A catalytic process may employ a catalyst selected from the group consisting of iodine and ferrous iodide to produce the acetone-diphenylamine reaction product. google.com

The concentration of the catalyst has a pronounced effect on the properties of the final product, particularly its viscosity, when temperature and reaction time are held constant. google.com The process specifies using an iodine-type catalyst in a ratio of 0.3 to 1.5 parts of iodine per one hundred parts of diphenylamine. google.com A preferred concentration range is between 0.4 and 1.2 parts per 100 parts of diphenylamine. google.com By maintaining a constant catalyst concentration and modulating the reaction time and temperature, a product of a desired viscosity can be consistently produced. google.com

Table 1: Catalyst Concentration Ratios

| Parameter | Value |

|---|---|

| Catalyst Type | Iodine or Ferrous Iodide |

| General Concentration Range (parts per 100 parts diphenylamine) | 0.3 - 1.5 google.com |

The ability to control reaction parameters allows for the production of acetone-diphenylamine condensates with a wide range of physical properties, tailored to specific industrial requirements. google.com

Temperature is a critical variable in the synthesis of acetone diphenylamine. Modern processes have established that employing significantly higher temperatures than previously disclosed in the prior art allows for the production of materials with a broad range of viscosities. google.com The reaction is conducted at a temperature between 315°C and 350°C. google.com In contrast, earlier processes operating at temperatures not exceeding 310°C tended to produce materials with higher viscosities, often above 100 poises at 30°C. google.com By carefully controlling the temperature in correlation with reaction time and catalyst concentration, it is possible to produce low-viscosity products. google.com For instance, a product with a viscosity not exceeding 100 poises at 30°C can be achieved by reacting the components for a period not in excess of 8 hours within this high-temperature range. google.com

Table 2: Influence of Reaction Conditions on Product Viscosity

| Acetone/Diphenylamine Ratio (w/w) | Catalyst (parts per 100 parts DPA) | Temperature (°C) | Time (hours) | Product Viscosity (poises at 30°C) |

|---|---|---|---|---|

| 0.5 | 0.8 | 325 | 2.5 | 10 google.com |

| 0.5 | 0.8 | 325 | 4.0 | 25 google.com |

| 0.6 | 0.8 | 325 | 2.5 | 20 google.com |

| 0.6 | 0.8 | 325 | 4.0 | 50 google.com |

| 0.6 | 0.5 | 340 | 2.0 | 25 google.com |

| 0.6 | 1.0 | 340 | 2.0 | 75 google.com |

Source: google.com

Reaction Parameter Modulation and Control

Stoichiometric Ratios of Reactants and Their Effects on Synthesis

The stoichiometry of diphenylamine and acetone is a critical factor influencing the outcome of their condensation reaction. The feed weight ratio of acetone to diphenylamine typically ranges from 0.4 to 0.7 parts of acetone per part of diphenylamine. google.com The manipulation of this ratio, in conjunction with other process variables, allows for the production of this compound with a wide range of viscosities, catering to specific industrial applications. google.com

The reaction is generally catalyzed, with iodine-containing catalysts being particularly effective. google.com The catalyst concentration, usually between 0.3 to 1.5 parts of iodine per one hundred parts of diphenylamine, also plays a significant role in the reaction's progress. google.com By carefully controlling the reactant and catalyst ratios, manufacturers can tailor the physical properties of the final product. google.com

Table 1: Effect of Reactant and Catalyst Ratios on Product Viscosity

| Acetone/Diphenylamine Ratio (w/w) | Iodine Catalyst (parts per 100 parts DPA) | Resulting Viscosity (at 30°C) |

|---|---|---|

| 0.4 - 0.7 | 0.3 - 1.5 | 5 - 100 poises |

Note: This table illustrates the general relationship between reactant/catalyst ratios and product viscosity as described in the provided source. Specific viscosity values within this range are achieved by fine-tuning the ratios in conjunction with temperature and reaction time.

Optimization of Reaction Duration and Residence Time

The duration of the reaction, or residence time in a continuous process, is another key parameter that must be optimized to ensure efficient and controlled synthesis of this compound. Reaction times can vary significantly, from as short as one hour to as long as eight hours. google.com This duration is intricately linked with the reaction temperature, which is often maintained at considerably high levels, between 315°C and 350°C. google.com

Contrary to earlier beliefs that high temperatures would lead to excessively viscous products, it has been demonstrated that by carefully controlling the reaction time in correlation with high temperatures, it is possible to produce a low-viscosity product with high stabilizing ability. google.com Shorter reaction times at the higher end of the temperature spectrum can yield products with desirable properties, challenging previous assumptions that necessitated longer reaction periods of 8 to 24 hours at lower temperatures. google.com

Industrial Process Adaptations for Scalable Production

The transition from batch processing to continuous manufacturing represents a significant advancement in the production of fine chemicals like this compound. frontiersin.org This shift is driven by the numerous advantages offered by continuous flow systems, including enhanced safety, improved heat and mass transfer, and greater reproducibility. frontiersin.org

Design and Implementation of Continuous Flow Synthesis Systems

Continuous flow systems for the production of this compound are designed to handle the high temperatures and pressures required for the condensation reaction. google.com A typical setup involves passing a solution of diphenylamine in acetone, containing the necessary catalyst, through a heated reaction zone. google.com This zone is maintained at the optimal temperature range of 315°C to 350°C to facilitate the reaction. google.com The ability to precisely control the residence time within this heated zone is a key advantage of continuous flow systems, allowing for consistent product quality. google.comfrontiersin.org The implementation of such systems marks a move towards more efficient and controllable chemical manufacturing. researchgate.net

Mechanistic Investigations of Chemical Reactivity and Function

Fundamental Reaction Pathways and Intermediate Formation

The synthesis of acetone (B3395972) diphenylamine (B1679370) is a complex process involving the condensation reaction between acetone and diphenylamine. This reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently, resulting in a mixture of products rather than a single compound. google.comchempedia.info

The formation of acetone diphenylamine condensate occurs through a multi-step reaction initiated by the activation of acetone. In the presence of an acid catalyst, acetone is protonated, which facilitates the formation of an enol intermediate. This enol is a key reactive species that can then engage in electrophilic substitution with diphenylamine. The reaction is generally performed under significant pressure in an autoclave or other suitable pressure vessel. google.com

Industrial manufacturing processes have been developed to control the physical properties of the final product, such as viscosity, by carefully managing reaction variables. These variables include the ratio of reactants, catalyst concentration, temperature, and reaction time. For instance, a continuous reaction process can be employed where a solution of diphenylamine in acetone with a catalyst is heated to temperatures between 315°C and 350°C. google.com The use of an iodine-type catalyst is common in these processes. google.com

| Parameter | Range | Unit | Source |

| Reactant Ratio (Acetone/Diphenylamine) | 0.4 - 0.7 | w/w | google.com |

| Catalyst Ratio (Iodine/Diphenylamine) | 0.3 - 1.5 | parts per 100 | google.com |

| Reaction Temperature | 315 - 350 | °C | google.com |

| Reaction Time | 1 - 8 | hours | google.com |

Table 1: Typical Reaction Parameters for the Industrial Synthesis of this compound Condensate.

The precise elucidation of all intermediates and transition states in the complex condensation of acetone and diphenylamine is challenging due to the reaction conditions and the multitude of products formed. However, the mechanism can be inferred from fundamental principles of organic reactions.

The reaction likely proceeds through several key intermediates:

Enol of Acetone: In acidic conditions, acetone tautomerizes to its enol form, creating a nucleophilic carbon center.

Iminium Species: Alternatively, the nitrogen of diphenylamine could attack the carbonyl carbon of acetone, followed by dehydration to form an iminium ion, which then reacts further.

Carbocation Intermediates: Electrophilic attack on the phenyl rings of diphenylamine by an activated acetone species (such as protonated acetone) could lead to the formation of carbocation intermediates, which are stabilized by the aromatic system before subsequent reaction steps.

The characterization of the transition states for these steps generally requires computational chemistry approaches, such as Density Functional Theory (DFT). researchgate.net These theoretical studies can model the energy profiles of the reaction pathways, identifying the lowest energy transition states and thus the most probable reaction mechanisms. For related aldol (B89426) condensation reactions involving acetone, it has been shown that the kinetically-relevant step can be the formation of a C-C bond involving a hydrogen-bonded acetone molecule and another acetone molecule, with the transition state's stability being influenced by the surrounding environment. berkeley.edu A similar principle would apply to the reaction with diphenylamine, where the formation of the initial bond between the two reactant molecules is a critical, high-energy step.

Mechanisms of Oxidation Inhibition and Stabilization in Materials

This compound condensates are widely used as antioxidants, particularly in the rubber industry. google.comchempedia.info Their primary function is to inhibit the degradation of materials caused by oxidative processes, which are typically initiated by free radicals. The antioxidant properties are derived from the diphenylamine (DPA) structural units within the condensate. nih.govresearchgate.net

The principal mechanism by which diphenylamine-based antioxidants function is through the interruption of the free-radical chain reactions that drive oxidation. This is achieved by donating a hydrogen atom to highly reactive radicals, thereby neutralizing them and forming a much more stable radical from the antioxidant molecule itself.

When a material containing this compound is exposed to oxidative stress, reactive radicals, such as peroxyl radicals (ROO•), are formed. These radicals can readily abstract the labile hydrogen atom from the secondary amine (-NH-) group of the diphenylamine moiety. researchgate.net This reaction generates a diphenylamino radical (DPA•) and a hydroperoxide (ROOH). nih.govresearchgate.net

Reaction: (C₆H₅)₂NH + ROO• → (C₆H₅)₂N• (DPA•) + ROOH

The formation of the DPA• radical is central to the antioxidant action. researchgate.net This radical is significantly more stable than the initial reactive radicals (like ROO•) due to the delocalization of the unpaired electron across the two aromatic rings. This high stability prevents the DPA• from readily initiating new oxidation chains. The generation of DPA• has been confirmed experimentally through direct detection using techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS) after the oxidation of diphenylamine. researchgate.net

The DPA• radical is eventually consumed through various termination reactions, such as reacting with another radical or undergoing further transformation into non-radical products, effectively removing radicals from the system and halting the degradation cycle.

The donation of the hydrogen from the amine group is a specific example of a mechanism known as Hydrogen Atom Transfer (HAT). mdpi.comnih.gov HAT is a process where a hydrogen atom (a proton and an electron) is transferred in a single, concerted kinetic step from the antioxidant to a free radical. mdpi.comnih.gov

Mechanism: Ar₂N-H + R• → Ar₂N• + R-H

The efficacy of an antioxidant in a HAT mechanism is largely determined by the bond dissociation energy (BDE) of the bond being broken (in this case, the N-H bond). A lower BDE means the hydrogen can be donated more easily. The diphenylamine structure is effective because the resulting nitrogen-centered radical (DPA•) is highly stabilized by resonance, which lowers the BDE of the parent N-H bond. This thermodynamic favorability makes diphenylamine and its derivatives efficient hydrogen donors to chain-propagating radicals, thereby protecting the material from oxidative damage. researchgate.net

Hydroperoxide Decomposition Pathways

This compound, functioning through its core secondary aromatic amine structure, plays a crucial role in inhibiting oxidative degradation by interfering with hydroperoxide (ROOH) decomposition pathways. The antioxidant action of secondary aromatic amines like diphenylamine primarily follows a chain-breaking mechanism. researchgate.netnih.gov In oxidative systems, the propagation of degradation is driven by radicals, particularly peroxyl radicals (ROO•), which react with organic substrates to form hydroperoxides.

The secondary amine group (-NH-) in the diphenylamine moiety contains a labile hydrogen atom that can be readily donated to a peroxyl radical. This action terminates the kinetic chain of oxidation, as shown in the reaction below:

ROO• + Ar₂NH → ROOH + Ar₂N•

This donation of a hydrogen atom converts the highly reactive peroxyl radical into a more stable hydroperoxide, while the amine is converted into a resonance-stabilized aminyl radical (Ar₂N•). researchgate.net This radical is significantly less reactive than the peroxyl radical and is less likely to propagate the oxidation chain.

Furthermore, secondary aromatic amines can directly engage with hydroperoxides. Studies using electron spin resonance have shown that in the presence of hydroperoxides, secondary aromatic amines are converted into nitroxide radicals (Ar₂NO•). cdnsciencepub.comcdnsciencepub.com This pathway is significant because it prevents the homolytic cleavage of hydroperoxides into highly destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which is often catalyzed by heat or metal ions. By providing an alternative, non-radical or less radical-intensive decomposition route, the amine inhibits the proliferation of chain reactions.

Role as a Metal Deactivator in Oxidative Systems

In many oxidative systems, the presence of trace amounts of transition metal ions, such as copper, iron, and manganese, can dramatically accelerate the rate of degradation. These metal ions act as catalysts, primarily by facilitating the decomposition of hydroperoxides into free radicals, thereby shortening the induction period of oxidation.

This compound, through its diphenylamine component, can function as a metal deactivator. The nitrogen atom in the secondary amine group possesses a lone pair of electrons that can coordinate with metal ions. This process, known as chelation, involves the formation of a stable complex between the amine (ligand) and the metal ion. mmu.ac.uk

Metal Ion (Mⁿ⁺) + Aromatic Amine (Ar₂NH) → [M(Ar₂NH)ₓ]ⁿ⁺ Complex

By sequestering the metal ion in a stable coordination complex, the chelating agent effectively isolates it, preventing it from participating in the catalytic redox cycles that decompose hydroperoxides. nih.gov Multifunctional chelating agents often contain nitrogen, oxygen, sulfur, or phosphorous atoms that can form multiple coordination bonds with a single metal ion, enhancing the stability of the resulting complex. mmu.ac.uk This deactivation of metal catalysts is a critical preventive antioxidant mechanism that complements the radical-scavenging activity of the amine.

Cyclic Regeneration of Active Species, e.g., Nitroxyl (B88944) Radicals

A key feature of the high efficiency of secondary aromatic amine antioxidants is their ability to be regenerated and participate in catalytic cycles, allowing a single molecule to quench multiple radicals. This process often involves the formation and subsequent reaction of nitroxyl radicals (also known as nitroxides).

As previously mentioned, the initial antioxidant action involves the donation of a hydrogen atom from the amine to a peroxyl radical, forming an aminyl radical (Ar₂N•). This aminyl radical can further react with another peroxyl radical:

Ar₂N• + ROO• → Ar₂NO• + RO•

The resulting nitroxyl radical (Ar₂NO•) is a stable radical that can itself act as a radical trap, reacting with alkyl radicals (R•) to form stable, non-radical species. A crucial aspect of this pathway is the ability of the nitroxyl radical to participate in a regenerative cycle. For instance, nitroxyl radicals can be reduced back to their hydroxylamine (B1172632) or amine precursors, which can then re-engage in the radical scavenging process. This redox cycle contributes to the long-lasting antioxidant activity observed with these compounds. researchgate.net At elevated temperatures (above 120°C), some intermediate species like alkoxyamines can decompose, leading to the catalytic regeneration of the original diphenylamine, further extending its protective effect. nih.gov

Intramolecular Synergistic Effects in Related Amine Structures

Synergism in antioxidant chemistry refers to the phenomenon where a mixture of two or more antioxidants provides a level of protection greater than the sum of the individual effects of each antioxidant. This is often observed in combinations of different classes of antioxidants, such as phenolic (primary) and aminic (secondary) types.

Interactions with Reactive Nitrogen Species

Reactions with Nitrogen Oxides (NOx) in Stabilizer Systems

In specific applications, most notably as a stabilizer for nitrocellulose-based propellants, the primary function of the diphenylamine moiety is to react with and neutralize reactive nitrogen species (NOx), such as nitrogen dioxide (NO₂) and nitric oxide (NO). cdnsciencepub.comlupinepublishers.com The decomposition of nitrate (B79036) esters in propellants is an autocatalytic process, where the initial breakdown releases NOx that catalyzes further degradation, potentially leading to catastrophic self-ignition. dtic.milat.ua

Nitrosation and Nitration Reaction Series in Propellant Stabilization

The chemical pathway for the stabilization of propellants by diphenylamine (DPA) is a well-documented series of nitrosation and nitration reactions. lupinepublishers.comdtic.mildiva-portal.org The initial and most rapid reaction is the nitrosation of the secondary amine by nitrogen oxides to form N-nitrosodiphenylamine.

(C₆H₅)₂NH + NOx → (C₆H₅)₂N-NO + other products

N-nitrosodiphenylamine is the first major "daughter product" formed during the aging of the propellant. While it has some stabilizing properties, it is generally considered less effective than DPA itself. diva-portal.org As the propellant continues to age and more NOx is produced, N-nitrosodiphenylamine undergoes rearrangement and subsequent nitration reactions, where nitro (-NO₂) groups are added to the phenyl rings. dtic.mil This leads to the sequential formation of various nitrated derivatives of diphenylamine. The study of these derivatives provides precise information about the age and remaining stability of the propellant. lupinepublishers.com

The table below outlines the principal products formed in this reaction series.

| Compound Name | Abbreviation | Role in Stabilization Pathway |

| Diphenylamine | DPA | Primary stabilizer, reacts with NOx. lupinepublishers.com |

| N-Nitrosodiphenylamine | NNODPA | First major product of the stabilization reaction (nitrosation). dtic.mil |

| 2-Nitrodiphenylamine | 2-NDPA | Formed via nitration; an effective secondary stabilizer. diva-portal.org |

| 4-Nitrodiphenylamine | 4-NDPA | Formed via nitration; also acts as a stabilizer. diva-portal.org |

| 2,4'-Dinitrodiphenylamine | A further nitrated product indicating significant aging. dtic.mil | |

| 4,4'-Dinitrodiphenylamine | A further nitrated product. dtic.mil | |

| 2,4,4'-Trinitrodiphenylamine | Considered a late-stage product before the end of the stabilizer's useful life. dtic.mil |

Proton Transfer Reaction Dynamics in Chemical Environments

The functional reactivity of the this compound condensation product, particularly in its role as an antioxidant and stabilizer, is fundamentally governed by proton transfer dynamics. This process is most accurately described as a Hydrogen Atom Transfer (HAT) mechanism, a specific type of concerted Proton-Coupled Electron Transfer (PCET) . In this mechanism, a proton and an electron are transferred together in a single kinetic step from the antioxidant molecule to a reactive radical species, effectively neutralizing it and terminating degradative chain reactions.

(Ar)₂N-H + ROO• → (Ar)₂N• + ROOH

Here, the this compound product, represented as (Ar)₂N-H, donates a hydrogen atom to the peroxyl radical. This transfer neutralizes the radical (forming a more stable hydroperoxide) and generates a stabilized diphenylamino radical ((Ar)₂N•). researchgate.net This resulting nitrogen-centered radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the two aromatic rings, which prevents it from propagating the degradation chain.

Detailed Research Findings

Mechanistic studies on aromatic amine antioxidants confirm that the efficacy of the HAT process is directly related to the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE indicates a weaker bond, which facilitates a faster and more favorable hydrogen atom donation to scavenging radicals. The antioxidant activity of diphenylamine and its derivatives stems from the relatively low BDE of the secondary amine N-H bond. researchgate.netbohrium.com

While specific kinetic data for the complex mixture of the this compound condensation product is not extensively detailed in the literature, the functional principle is identical to that of diphenylamine. The condensation with acetone primarily serves to increase the molecular weight and reduce volatility, making it a more persistent and practical stabilizer for materials like rubber, without fundamentally altering the core N-H hydrogen donation mechanism. google.comwrchem.com

The dynamics of this proton transfer are exceptionally fast. In related systems, HAT from an antioxidant to a radical occurs on very short timescales, often considered a key feature of efficient radical trapping. unc.edu The concerted nature of the proton and electron transfer avoids the formation of high-energy charged intermediates, such as a protonated radical or an amine anion, which would be involved in a stepwise transfer process (i.e., separate proton transfer followed by electron transfer, or vice versa). acs.orgnih.gov This concerted pathway presents a lower activation energy barrier, making the antioxidant process highly efficient. acs.org

The following table provides comparative data on the N-H bond dissociation enthalpy for diphenylamine, illustrating its capability for hydrogen atom transfer relative to other bonds.

| Compound | Bond | Bond Dissociation Enthalpy (BDE) (kcal/mol) |

| Diphenylamine | (C₆H₅)₂N-H | ~88 |

| Ammonia (B1221849) | H₂N-H | ~107 |

| Methane | CH₃-H | ~105 |

| Toluene | C₆H₅CH₂-H | ~88 |

This table is interactive. You can sort the data by clicking on the column headers. Data sourced from established chemical literature on bond dissociation enthalpies.

The data indicates that the N-H bond in diphenylamine is significantly weaker than the N-H bond in ammonia or a typical C-H bond in methane, making it a much better hydrogen donor. Its BDE is comparable to the benzylic C-H bond in toluene, which is also known to be a site of radical abstraction. This relatively low BDE is the key thermodynamic driver for the proton transfer (as a hydrogen atom) that underlies the chemical function of this compound as a stabilizer. bohrium.com

Advanced Applications in Material Science and Engineering

Polymer Stabilization and Degradation Inhibition

In the realm of polymer science, acetone (B3395972) diphenylamine (B1679370) is primarily utilized as an antioxidant to protect polymeric materials from degradation. Its efficacy stems from its ability to interfere with the chemical processes of oxidation, thereby preserving the material's intended properties over its service life.

Mechanistic Contributions to Inhibiting Oxidative Degradation in Polymeric Matrices

The primary mechanism by which acetone diphenylamine, an amine-type antioxidant, inhibits oxidative degradation in polymeric matrices is through radical scavenging. The degradation of many polymers is an autocatalytic process initiated by the formation of free radicals under the influence of heat, light, or mechanical stress. These radicals react with oxygen to form peroxy radicals, which then propagate the degradation chain reaction.

Amine antioxidants like this compound function by donating a hydrogen atom from their -NH group to the reactive free radicals (R•) and peroxy radicals (ROO•) in the polymer. This donation neutralizes the radicals, forming a stable, non-reactive species and an antioxidant radical. The resulting antioxidant radical is significantly less reactive than the initial polymer radicals and does not readily participate in further degradation reactions, thus effectively terminating the chain reaction. This sacrificial action of the antioxidant protects the polymer backbone from scission and cross-linking, which would otherwise lead to a loss of mechanical properties.

The general reactions can be summarized as follows:

Radical Scavenging: R• + AH → RH + A•

Peroxy Radical Scavenging: ROO• + AH → ROOH + A•

Where AH represents the amine antioxidant and A• is the stabilized antioxidant radical.

Protective Roles in Natural and Synthetic Rubber Systems

This compound is widely employed as an antioxidant in both natural and synthetic rubber compounds. Its protective role is particularly critical in applications where the rubber is exposed to elevated temperatures and dynamic stresses, which accelerate the aging process. It is recommended for rubber compounds where resistance to heat aging and flex cracking is important. wrchem.com

In these systems, this compound provides excellent protection against thermal-oxidative degradation. researchgate.net This leads to the retention of key physical properties such as tensile strength, elongation at break, and elasticity over extended periods of use. For instance, in tire manufacturing, the incorporation of amine antioxidants is crucial for maintaining the integrity of the sidewalls and tread, which are subjected to constant flexing and environmental exposure.

The effectiveness of amine antioxidants, including this compound, is well-documented in preventing the hardening, cracking, and loss of elasticity that characterize aged rubber. chembroad.com While highly effective, it is noted that amine antioxidants can cause discoloration, making them more suitable for black or dark-colored rubber products where this is not a concern. wrchem.comencyclopedia.pub

Influence on Long-Term Material Stability and Performance Under Stress

The inclusion of this compound significantly enhances the long-term stability and performance of polymeric materials, especially under conditions of mechanical stress. Mechanical fatigue in rubber components, for example, often initiates from microscopic cracks that propagate under cyclic loading. birlacarbon.com The presence of an effective antioxidant mitigates the chemical degradation at the crack tip, slowing down the propagation rate and extending the fatigue life of the component.

The long-term performance of rubber is intrinsically linked to the stability of its polymer network. Oxidative aging can lead to chain scission, resulting in a softer, weaker material, or increased cross-linking, which can cause brittleness. By inhibiting these oxidative processes, this compound helps to maintain the intended molecular architecture and, consequently, the desired mechanical response of the material under stress. This ensures that rubber components in demanding applications, such as automotive belts, hoses, and mounts, retain their performance characteristics for a longer duration.

Applications in Energetic Materials Chemistry

In the field of energetic materials, particularly propellants, stability is of paramount importance for safety and reliability. This compound, as a derivative of diphenylamine, plays a vital role as a stabilizer in these formulations.

Function as a Stabilizer in Nitrocellulose-Based Propellants

Nitrocellulose is a primary energetic component in many single- and double-base propellants. A significant drawback of nitrocellulose is its inherent tendency to undergo autocatalytic decomposition, even at ambient temperatures. dtic.mil This decomposition process involves the scission of the O-NO2 bonds, which releases nitrogen oxides (NOx). These NOx species, in turn, catalyze further decomposition, leading to an accelerating and potentially hazardous reaction. lupinepublishers.com

Diphenylamine and its derivatives, including this compound, are incorporated into nitrocellulose-based propellants to function as stabilizers. dtic.mildiva-portal.org Their primary role is to scavenge the NOx radicals as they are formed, thereby interrupting the autocatalytic decomposition cycle. The stabilizer reacts with the nitrogen oxides, forming stable nitro and nitroso derivatives. lupinepublishers.comjes.or.jp This process effectively neutralizes the catalytic species and significantly slows down the degradation of the propellant.

The stabilizing effect of diphenylamine on nitrocellulose has been shown to increase the induction period and decrease the maximum heat release rate during thermal decomposition, as illustrated by the following data from isothermal storage tests at 393 K.

| Stabilizer Content (mg) | Induction Period (h) | Maximum Heat Release Rate (mW) |

| 0 (Neat NC) | 7-10 | 13.0-13.6 |

| 1.1 (DPA) | 27 | 8.3 |

| 1.7 (DPA) | 48 | 5.7 |

Data sourced from thermal analysis of nitrocellulose with diphenylamine. jes.or.jp

Impact on Propellant Aging and Autocatalytic Decomposition Processes

The presence of a stabilizer like this compound is critical for extending the safe service life of nitrocellulose-based propellants. researchgate.netbch.ro Over time, the stabilizer is consumed as it reacts with the decomposition products of nitrocellulose. The rate of stabilizer depletion is a key indicator of the propellant's age and remaining stable life. diva-portal.org

By effectively scavenging the NOx catalysts, this compound prevents the rapid, exothermic decomposition that could otherwise lead to pressure buildup and, in worst-case scenarios, spontaneous ignition. jes.or.jp The aging of propellants is a complex process involving a series of chemical reactions, and the stabilizer and its subsequent degradation products play a crucial role in managing this process. diva-portal.org

The activation energy of thermal decomposition for nitrocellulose is a measure of its stability. The addition of diphenylamine has been shown to increase this activation energy, indicating a more stable composition.

| Sample | Activation Energy (Ea) in kJ/mol |

| Nitrocellulose (NC) | 140 |

| NC + Diphenylamine (DPA) | 190 |

| NC + N-(2-methoxyethyl)-p-nitroaniline (MENA) | 186 |

| NC + Eutectic (DPA + MENA) | 200 |

Data sourced from studies on the thermal properties of nitrocellulose granules. d-nb.info

This increase in activation energy translates to a longer and more predictable service life for the propellant, ensuring its performance and safety over many years of storage. icm.edu.pl

Degradation Pathways and Environmental Transformation

Photodegradation Mechanisms

Photodegradation is a critical pathway for the environmental breakdown of many organic compounds. For acetone (B3395972) diphenylamine (B1679370), this can occur through direct absorption of UV light or via indirect, sensitization-mediated processes.

UV-Initiated Photolysis Pathways

Direct photolysis involves the absorption of ultraviolet radiation by the molecule, leading to its excitation and subsequent chemical decomposition. While diphenylamine itself does not absorb significantly in the environmental UV spectrum (above 290 nm), its derivatives and the acetone diphenylamine condensation product can be susceptible to photodegradation when exposed to UV and sunlight. juw.edu.pknih.gov

The primary targets for UV-initiated photolysis in the this compound molecule are the carbon-nitrogen bonds and the aromatic rings. Potential pathways include:

Homolytic Cleavage: The absorption of UV energy can lead to the breaking of the C-N bonds, generating aminyl and phenyl radicals. These highly reactive radical species can then participate in a cascade of secondary reactions, including abstraction of hydrogen atoms from other molecules or reactions with oxygen.

Photooxidation: In the presence of oxygen, excited states of the molecule can react to form oxidized products. For the diphenylamine moiety, this can lead to the formation of colored quinone-imine structures and further degradation to smaller organic acids. nih.gov

Ring Opening: High-energy UV radiation can induce the cleavage of the aromatic rings, although this typically requires more energy than the scission of C-N bonds.

The degradation of the parent compound, diphenylamine, has been shown to increase with exposure to UV radiation and sunlight. juw.edu.pk Intermediates identified in the degradation of diphenylamine include N-Phenyl-4-quinoneimine, which indicates that oxidation of the phenyl rings is a key degradation pathway. nih.gov

Sensitization-Mediated Degradation Processes in Aqueous Systems

Indirect photodegradation, or photosensitization, plays a significant role in the environmental transformation of compounds in aqueous systems. This process involves other substances, known as photosensitizers, that absorb light energy and transfer it to the target molecule or to molecular oxygen, generating highly reactive species.

Acetone is a well-known photosensitizer. polyu.edu.hknih.gov When present in an aqueous environment, acetone can absorb UV radiation (around 254 nm) to form an excited triplet state. polyu.edu.hkrsc.org This excited acetone molecule can then initiate degradation of this compound through several mechanisms:

Energy Transfer: The excited acetone can transfer its energy directly to the this compound molecule, promoting it to an excited state and leading to its decomposition.

Generation of Reactive Oxygen Species (ROS): In the presence of dissolved oxygen, the excited acetone can transfer its energy to oxygen molecules (O₂), converting them into highly reactive singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻•). These ROS are powerful oxidizing agents that can readily attack the this compound molecule, leading to its degradation. The presence of acetone has been shown to significantly enhance the photodegradation rates of various organic pollutants in water, a process dominated by photoreduction and other radical-initiated reactions. polyu.edu.hkmdpi.com

The efficiency of these sensitized processes is often dependent on factors such as the concentration of the sensitizer (B1316253) and the pH of the water. nih.gov

Photodegradation Kinetics and Quantum Yield Evaluation

The rate of photodegradation is described by its kinetics, often following pseudo-first-order models, while the efficiency of the process is quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. nih.govpolyu.edu.hk

Direct kinetic and quantum yield data for this compound are not extensively documented in scientific literature. However, studies on related compounds provide valuable insights. The photodegradation of diphenylamine has been observed to follow a pseudo-first-order kinetic model. nih.gov For acetone, the photolysis quantum yield is a complex parameter that depends on wavelength, temperature, and pressure. nsf.govresearchgate.net

In sensitized reactions, the quantum yield can be significantly enhanced. For example, in the acetone-sensitized photodegradation of certain dyes, the quantum yield was enhanced by more than tenfold compared to direct photolysis in water alone. polyu.edu.hk The rate of degradation in such systems is highly dependent on the concentration of acetone and the pH of the solution. polyu.edu.hknih.gov However, excessive concentrations of acetone can sometimes reduce the quantum yield due to light attenuation effects, where the sensitizer absorbs too much of the incident light. polyu.edu.hk

| Compound/System | Kinetic Model | Influencing Factors | Observed Effect | Reference |

|---|---|---|---|---|

| Diphenylamine (Persulfate degradation) | Pseudo-first-order | Temperature, Persulfate Conc. | Rate increases with increasing temperature and concentration. | nih.gov |

| Acetone-sensitized dyes | Pseudo-first-order | Acetone/H₂O ratio, pH | Quantum yield increases with acetone ratio (to a point); optimized at alkaline pH. | polyu.edu.hk |

| Acetone (Photolysis) | N/A (Quantum Yield) | Wavelength, Temperature | Quantum yield decreases at wavelengths above 310 nm and with decreasing temperature. | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a powerful laboratory technique for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds like acetone (B3395972) diphenylamine (B1679370). Its high resolution and sensitivity make it suitable for complex matrices.

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the determination of diphenylamine and its derivatives. An electrospray ionization (ESI) source is often used in positive ionization mode with multiple reaction monitoring (MRM) to enhance detection sensitivity. researchgate.net A protocol developed for the determination of diphenylamine (DPA) can be adapted for its acetone adduct, where specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

For instance, in the analysis of DPA, four product ions might be selected for qualitative assay, with the peak area of the most abundant product ion used for quantification. researchgate.net The optimization of MS/MS parameters such as collision energy (CE) and collision cell exit potential (CXP) is crucial for achieving high sensitivity. researchgate.net

| Parameter | Value |

|---|---|

| Ionization Mode | Positive ESI |

| Precursor Ion (m/z) | [Calculated M+H]⁺ |

| Product Ion 1 (m/z) | [Hypothetical Fragment 1]⁺ |

| Collision Energy for Product 1 (eV) | Optimized Value |

| Product Ion 2 (m/z) | [Hypothetical Fragment 2]⁺ |

| Collision Energy for Product 2 (eV) | Optimized Value |

The selection of an appropriate mobile phase and stationary phase is critical for achieving optimal separation in HPLC. For the analysis of diphenylamine and its derivatives, reversed-phase (RP) HPLC is commonly employed.

Column Selection: A C18 column is a good first choice for the bonded phase in the separation of aromatic amines like diphenylamine. researchgate.net Columns with smaller particle sizes (e.g., 1.8 µm to 3.5 µm) can provide higher efficiency and faster separations. researchgate.net For solutes with a molecular weight of less than 5000, a column packing with a small pore size (60-120 Å) is generally recommended. researchgate.net The use of high-purity Type B silica is often preferred to minimize peak tailing. researchgate.net

Mobile Phase Optimization: The mobile phase for the analysis of diphenylamine often consists of a mixture of acetonitrile and water. sielc.com For applications compatible with mass spectrometry, volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com The optimization of the mobile phase composition, including the organic modifier concentration and pH, is essential to achieve the desired retention and resolution. ijprajournal.com The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention times. ijprajournal.com

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or MS/MS |

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, depending on its specific structure and volatility, may be amenable to GC analysis.

GC coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of compounds. The sample is vaporized and separated in the GC column, and then the separated components are detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the analyte.

In the analysis of diphenylamine, GC-MS methods have been developed for its determination in various matrices. researchgate.net For the analysis of the reaction product of acetone and diphenylamine, the GC-MS method would need to be optimized. This includes selecting an appropriate GC column (e.g., a nonpolar or medium-polar column) and temperature program. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. The fragmentation pattern can provide valuable structural information. libretexts.orgwhitman.edu

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-500 |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously and the use of a wide range of mobile phases.

For the qualitative and quantitative analysis of diphenylamine and its related compounds, HPTLC has been successfully employed. sielc.com A common method involves the use of silica gel HPTLC plates with a mobile phase consisting of a mixture of toluene and acetone. sielc.com Detection is typically carried out under UV light at 254 nm. sielc.com The retention factor (Rf) value is used for the qualitative identification of the compounds.

| Compound | Mobile Phase | Rf Value |

|---|---|---|

| Diphenylamine | Toluene:Acetone | 0.698 ijpsjournal.com |

| N-nitroso-Diphenylamine | Toluene:Acetone | 0.678 ijpsjournal.com |

| Centralite I | Toluene:Acetone | 0.309 ijpsjournal.com |

| Centralite II | Toluene:Acetone | 0.217 ijpsjournal.com |

| Akardite II | Toluene:Acetone | 0.134 ijpsjournal.com |

High-Performance Thin Layer Chromatography (HPTLC)

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic techniques are indispensable tools for the detailed structural analysis of "this compound" and related compounds. These methods provide critical information about the molecular framework, functional groups, and electronic properties of the substance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of diphenylamine (DPA) and its derivatives reveals characteristic absorption bands corresponding to specific vibrational modes.

Key vibrational bands observed in the FTIR spectrum of diphenylamine and its derivatives include:

N-H Stretching: A prominent peak is typically observed around 3383 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine group. rsc.org

Aromatic C-H Stretching: Absorption bands in the region of 3084-3040 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings. rsc.org

C=C Aromatic Stretching: Strong absorptions around 1596 cm⁻¹ and 1494 cm⁻¹ are due to the C=C stretching vibrations within the phenyl rings. rsc.org

C-N Stretching: The stretching vibration of the C-N bond typically appears around 1172 cm⁻¹. rsc.org

In a hyper-cross-linked polymer based on diphenylamine, additional or shifted peaks can be observed. For example, a medium intensity peak at 1648 cm⁻¹ can signify the N-H bending vibration, while a strong peak at 1542 cm⁻¹ can be associated with N-H stretching vibrations. acs.org Furthermore, peaks in the range of 1206–1372 cm⁻¹ are linked to C–N stretching vibrations, and a prominent peak at 863 cm⁻¹ is indicative of the aromatic phenyl groups. acs.org

The following table summarizes characteristic FTIR peaks for diphenylamine and a diphenylamine-based hyper-cross-linked polymer (DPA-HCP):

| Vibrational Mode | Diphenylamine Wavenumber (cm⁻¹) | DPA-HCP Wavenumber (cm⁻¹) |

| N-H Stretch | 3383 | 1542 (strong) |

| Aromatic C-H Stretch | 3084, 3040 | - |

| N-H Bend | - | 1648 (medium) |

| Aromatic C=C Stretch | 1596, 1494 | - |

| C-N Stretch | 1172 | 1206-1372 (medium) |

| Aromatic/Phenyl Groups | - | 863 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of diphenylamine and its derivatives is characterized by absorption bands in the ultraviolet region, which are attributed to π-π* transitions in the benzenoid rings. researchgate.net

For poly(diphenylamine) (PDPA), an absorption peak is observed at 337 nm, corresponding to the π-π* transition. researchgate.net In studies involving the copolymerization of diphenylamine with other monomers like o-phenylenediamine, an intermediate has been identified with an absorption peak at 538 nm. semanticscholar.org The cutoff wavelength for a diphenylamine crystal has been reported to be around 300 nm, indicating its transparency in the visible region, which is a desirable property for nonlinear optical applications. researchgate.net Another derivative, 4-(phenylazo)diphenylamine, exhibits an absorbance peak at 204 nm. aatbio.com

The following table presents the UV-Vis absorption maxima for diphenylamine and some of its derivatives:

| Compound | Solvent/State | λmax (nm) | Reference |

| Diphenylamine | ~300 (cutoff) | researchgate.net | |

| Poly(diphenylamine) | 337 | researchgate.net | |

| Diphenylamine/o-phenylenediamine copolymer intermediate | 538 | semanticscholar.org | |

| 4-(phenylazo)diphenylamine | 204 | aatbio.com |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, complementing FTIR data. researchgate.net The Raman spectrum of diphenylamine exhibits characteristic peaks that can be used for its identification. For instance, vibrational modes specific to the N=N site in a related compound, metanil yellow, are observed at 1606 cm⁻¹, 1452 cm⁻¹, 1437 cm⁻¹, and 1147 cm⁻¹. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that significantly enhances the Raman signal of molecules adsorbed on a rough metal surface or nanoparticles. clinmedjournals.orgwikipedia.org This enhancement allows for the detection of trace amounts of substances. SERS has been successfully applied to the analysis of gunpowders, where it can detect stabilizers like diphenylamine. nih.gov The SERS spectra of gunpowder extracts, using gold nanoaggregates and a 633 nm excitation wavelength, prominently feature bands that can be assigned to diphenylamine. nih.gov This technique has shown great potential for the analysis of macroscopic gunshot residue particles. nih.gov In another application, a multi-channel SERS sensor demonstrated a detection limit of 6.9 × 10⁻⁹ M for diphenylamine. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species that have unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy becomes a crucial tool for studying its reaction mechanisms, particularly in contexts where radical intermediates are formed.

For example, in the study of antioxidant mechanisms or degradation pathways of diphenylamine and its derivatives, radical species are often generated. The oxidation of diphenylamine can lead to the formation of radical cations. EPR spectroscopy can be used to detect and identify these transient radical intermediates, providing insight into the reaction pathways. The technique is sensitive to the local environment of the unpaired electron, and the resulting spectrum can provide information about the structure and electronic properties of the radical.

While direct EPR studies on "this compound" are not extensively reported, the technique is fundamental in understanding the chemistry of related aromatic amines and their radical species.

X-ray Diffraction (XRD) Studies for Crystalline Structures (Powder and Single Crystal)

X-ray Diffraction (XRD) is a powerful analytical technique for investigating the atomic and molecular structure of materials. It is particularly valuable for differentiating between crystalline substances, which possess long-range ordered structures, and amorphous materials, which lack such order. This technique is applied to both powder samples and single crystals to elucidate structural properties.

In the context of diphenylamine-acetone reaction products, XRD studies are crucial for characterizing the solid-state nature of these materials. For instance, the analysis of a diphenylamine-based hyper-cross-linked polymer (DPA-HCP) using powder XRD revealed its amorphous character. The resulting diffraction pattern showed the absence of sharp peaks, which are hallmarks of crystalline materials. Instead, a single broad peak was observed at approximately 23° on the 2θ scale, confirming the lack of a long-range ordered crystalline structure in the polymer. acs.org

Powder XRD data is typically collected using a diffractometer, such as one employing monochromated CuKα1 radiation (λ = 1.5406 Å). rsc.org The instrument measures the intensity of scattered X-rays as a function of the scattering angle (2θ). The resulting pattern is a fingerprint of the material's atomic arrangement.

The preparation of samples for powder XRD can sometimes involve the use of solvents like acetone to create a slurry. This method helps in depositing a thin, even layer of the powder onto a sample holder and can minimize preferred orientation of the crystallites, ensuring a more accurate representation of the bulk material's diffraction pattern. reddit.com

Table 1: Representative XRD Peak Data for Amorphous Diphenylamine-Based Polymer

| Approximate 2θ Position (°) | Characteristic | Inferred Structure | Reference |

|---|---|---|---|

| 23 | Single broad peak | Amorphous | acs.org |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of chemical compounds. Advanced MS techniques offer high sensitivity and specificity for analyzing complex mixtures and reaction products, such as those formed from the reaction of acetone and diphenylamine.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of relatively nonpolar and thermally stable compounds. In APCI-MS, the sample is introduced into the ion source in a heated gas stream (often nitrogen), where a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions (proton transfer or adduction), resulting in the formation of molecular ions, typically [M+H]⁺ in positive ion mode.

This technique is effective for the analysis of diphenylamine and its derivatives, which are common components or precursors in the synthesis of this compound products. The relatively gentle nature of APCI helps to keep the molecular ion intact, providing crucial molecular weight information. The resulting mass spectra can be used to identify the various oligomeric species and reaction byproducts present in a sample of this compound condensate.

Electrospray Ionization (ESI) Tandem Mass Spectrometry

Electrospray Ionization (ESI) is another soft ionization technique that is particularly useful for analyzing polar and ionic compounds, though it can also be applied to a broader range of analytes. ESI generates ions by applying a high voltage to a liquid passing through a capillary. This process creates an aerosol of charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

Tandem mass spectrometry (MS/MS) adds another layer of analytical power. In an ESI-MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and then subjected to collision-induced dissociation (CID). This process fragments the precursor ions in a predictable manner, producing a spectrum of product ions. The fragmentation pattern provides detailed structural information about the original molecule. For complex reaction products like this compound, ESI-MS/MS can be used to:

Confirm the identity of suspected adducts by comparing their fragmentation patterns with known standards or theoretical models.

Elucidate the structure of unknown components in the reaction mixture.

Differentiate between isomers that may have the same molecular weight but different structural arrangements.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The choice of solvent and extraction methodology is paramount to ensure that the analytes of interest are efficiently isolated from the sample matrix.

Solvent Selection for Extraction Optimization

The selection of an appropriate solvent is fundamental for the successful extraction of this compound from various matrices. The ideal solvent should exhibit high solubility for the target analyte while minimizing the co-extraction of interfering substances. The polarity of the solvent plays a key role in this process.

This compound, being a reaction product of a ketone and an aromatic amine, possesses moderate polarity. Its solubility has been explored in a range of organic solvents. Studies on related diphenylamine-based polymers have shown partial solubility in solvents like acetone and chloroform. The compound is generally insoluble in water. acs.orgguidechem.com

Commonly used solvents for the extraction of similar compounds include:

Acetone: As one of the reactants, acetone is a logical choice and has been shown to partially dissolve related polymeric products. acs.org

Dichloromethane: A versatile solvent capable of dissolving a wide range of organic compounds.

Acetonitrile: Often used in liquid chromatography, it is effective for extracting moderately polar compounds.

Toluene: A nonpolar aromatic solvent suitable for less polar analytes.

Hexane: A nonpolar solvent used for extracting nonpolar compounds and for removing fatty or oily interferences.

Water: Due to the compound's insolubility in water, it can be used to wash extracts and remove highly polar impurities. guidechem.com

The optimal solvent or solvent mixture often needs to be determined empirically, depending on the specific nature of the sample matrix and the analytical technique to be employed.

Table 2: Solvent Properties and Suitability for this compound Extraction

| Solvent | Polarity Index | General Suitability |

|---|---|---|

| Hexane | 0.1 | Suitable for extracting non-polar impurities or components. |

| Toluene | 2.4 | Effective for less polar adducts and oligomers. |

| Dichloromethane | 3.1 | A versatile solvent for a range of this compound products. |

| Acetone | 5.1 | Good solubility for many reaction products; also a reactant. |

| Acetonitrile | 5.8 | Commonly used for liquid chromatography; good for moderately polar components. |

| Water | 10.2 | Insoluble; used for washing extracts to remove polar impurities. |

Methodologies for Enhancing Extraction Efficiency and Recovery

To achieve high extraction efficiency and recovery, various techniques can be employed beyond simple solvent extraction. These methods aim to maximize the transfer of the analyte from the sample matrix to the solvent.

Solid-Phase Extraction (SPE): SPE is a widely used sample cleanup and concentration technique. It involves passing the sample dissolved in a liquid (the mobile phase) through a solid adsorbent (the stationary phase). By selecting an appropriate stationary phase (e.g., normal-phase, reverse-phase, or ion-exchange), this compound can be selectively retained while interferences are washed away. The analyte is then eluted with a small volume of a stronger solvent, resulting in a cleaner and more concentrated sample.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates high local pressures and temperatures, disrupting the sample matrix and enhancing solvent penetration. This process accelerates mass transfer, leading to faster and more efficient extraction, often at lower temperatures than traditional methods.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample mixture. The rapid and efficient heating can significantly reduce extraction times and solvent consumption compared to conventional methods like Soxhlet extraction. The choice of solvent is critical in MAE, as it must be able to absorb microwave energy.

The optimization of extraction parameters such as solvent-to-sample ratio, extraction time, temperature, and pH is crucial for maximizing recovery. A combination of these advanced extraction techniques with a carefully selected solvent system can provide a robust and efficient protocol for the analysis of this compound.

Quantitative Analysis and Limits of Detection/Quantification

The quantitative analysis of this compound, a complex reaction product, presents unique challenges due to its nature as a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) substance. canada.ca The composition of the product, which includes various oligomers of 2,2,4-trimethyl-1,2-dihydroquinoline, can vary depending on manufacturing conditions such as temperature. canada.ca Consequently, quantitative analysis often focuses on the determination of the primary reactants, such as diphenylamine and acetone, as residual solvents or on the quantification of specific, well-defined components within the mixture. nih.govresearchgate.net

Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors are predominantly employed for the quantification of these related compounds. nih.govresearchgate.netnih.gov These methods are chosen for their sensitivity, specificity, and ability to separate components in complex matrices.

Detailed Research Findings

Research has established various validated methods for the quantification of diphenylamine and acetone in diverse samples, providing insights into the levels at which these compounds can be reliably detected and quantified.

For instance, a headspace gas chromatographic method has been developed for the quantitative determination of acetone and isopropyl alcohol in pharmaceutical pellets. nih.gov This method utilized a fused silica DB-624 column with a flame ionization detector and was validated according to ICH guidelines, proving its suitability for routine analysis. nih.gov

In the analysis of agricultural products, an HPLC with fluorescence detection (HPLC-FL) method has been developed for determining diphenylamine residues. researchgate.net This procedure involves extraction with acetonitrile, cleanup on cartridge columns, and confirmation by liquid chromatography with tandem mass spectrometry, achieving a quantification limit of 0.01 mg/kg. researchgate.net Another method for apples and pears uses acetone for extraction followed by gas chromatography with nitrogen-phosphorous detection, reaching a detection level of 0.005 mg/kg. researchgate.net

The analysis of diphenylamine in water samples has been approached using continuous extraction with methylene chloride, followed by cleanup and analysis using packed column GC with an alkali flame detector (AFD). This method demonstrated good recoveries and achieved a method detection limit (MDL) of 1.6 µg/L in distilled water.

An analytical method for quantifying acetone in human blood was developed using HPLC with a UV-Vis detector after derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH). nih.gov The method was validated for linearity, accuracy, and precision, demonstrating its utility for clinical diagnostic analysis. nih.gov

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for diphenylamine and acetone from various studies, illustrating the capabilities of different analytical methodologies.

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) for Diphenylamine

| Analytical Method | Matrix | LOD | LOQ |

| HPLC-FL | Agricultural Products | - | 0.01 mg/kg |

| GC-NPD | Apples and Pears | 0.005 mg/kg | - |

| GC/MS | Fruits and Vegetables | 8 ppb | - |

| GC-AFD | Distilled Water | 1.6 µg/L (MDL) | - |

| GC-MSD | Apples, Juice, Wet Pomace | 0.08 ppm | 0.08 ppm |

| GC-MSD | Dry Pomace | 0.4 ppm | 0.4 ppm |

Interactive Data Table: Limits of Detection (LOD) and Quantification (LOQ) for Acetone

| Analytical Method | Matrix | LOD | LOQ |

| Headspace GC-MS | Hand Sanitizer | 0.012-0.016 mM | 0.040-0.053 mM |

| HS-GC/MS | Cannabis Products | 5.3 µg/g | 17.8 µg/g |

| HPLC-UV/Vis | Human Blood | Validated | Validated |

Theoretical and Computational Chemistry Approaches

Electronic Structure Calculations and Quantum Chemical Modeling

Quantum chemical modeling is instrumental in understanding the fundamental electronic properties that govern the behavior of acetone (B3395972) diphenylamine (B1679370) and its derivatives. These calculations provide a basis for interpreting experimental data and predicting molecular characteristics.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules like diphenylamine (DPA) and its reaction products. DFT calculations are used to optimize molecular geometries, predict spectroscopic properties, and analyze reactivity.

Structures of diphenylamine antioxidants and their complexes have been optimized using DFT at the B3LYP level of theory to understand their effectiveness. researchgate.net Studies on DPA derivatives utilize DFT to calculate molecular vibrations, absorption and emission spectra, molecular orbital energies, dipole moments, and chemical reactivity parameters. nih.gov For instance, the analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) densities helps identify reactive sites for electrophilic or nucleophilic attacks. nih.gov

In the context of its antioxidant function, the electronic structure of the diphenylamino radical (DPA•), formed during the reaction of DPAH with oxidizing agents, has been investigated using electronic structure calculations. nih.govresearchgate.net These studies confirm that the formation of the protonated radical cation (DPAH•+) from DPA• is energetically more favorable than other potential ionization pathways in the presence of protonated acetone. nih.govresearchgate.net This highlights the role of the surrounding medium in influencing the electronic properties and stability of reactive intermediates. Conceptual DFT further provides a framework for defining and calculating reactivity indices such as electronic chemical potential, electrophilicity, and nucleophilicity, which help in the semiquantitative study of organic reactivity. mdpi.com

Table 1: Selected DFT-Calculated Properties for Diphenylamine-Related Structures

| Property | Method/Functional | Description |

| Optimized Geometry | B3LYP/6-31+G(d,p) | Provides the lowest energy structure and key bond lengths/angles. Used for DPA antioxidants and their metal complexes. researchgate.net |

| Molecular Orbital Energies | M05-2X/6-31+G(d,p) | Determines the HOMO-LUMO gap, which is crucial for understanding electronic transitions and reactivity. The HOMO density indicates sites for electrophilic attack. nih.gov |

| Ionization Energetics | Gaussian 09 | Calculates the relative energies of different ionic species, showing that the formation of DPAH•+ from DPA• is more favorable than that of [DPAH + H]+ from DPAH in the presence of protonated acetone. nih.govresearchgate.net |

| Reactivity Indices | Conceptual DFT | Defines global indices like electrophilicity (ω) and nucleophilicity (N), and local indices like Parr functions (Pk+, Pk-) to predict the most probable sites for reaction. mdpi.com |

Computational chemistry is a key tool for elucidating the complex reaction mechanisms involved in the formation and activity of acetone diphenylamine. By mapping potential energy surfaces, researchers can identify transition states, intermediates, and determine the energy barriers associated with different reaction pathways.

The initial step in the antioxidant behavior of diphenylamine involves the loss of a hydrogen atom to form the diphenylamino radical (DPA•). nih.govresearchgate.net Electronic structure calculations have been employed to study the energies of the reactants, intermediates, and products in this process. nih.govresearchgate.net For instance, calculations showed that the proton transfer reaction between DPA• and protonated acetone to form DPAH•+ is energetically favorable, which is a key step in its detection via mass spectrometry. nih.govresearchgate.net

Quantum-chemical studies have also been applied to investigate other reactions of diphenylamine, such as photocyclization, using semiempirical methods to calculate minimum-energy reaction paths. researchgate.net For the condensation reaction between acetone and diphenylamine, which can lead to products like 9,9-dimethylacridan under acidic conditions, computational analysis helps in understanding the intricate, multi-step mechanism. chempedia.info These studies are part of a broader trend in organic chemistry where computational methods are increasingly used to discover and analyze complex reaction mechanisms, including those in asymmetric catalysis and reactions involving single electron transfer. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of intermolecular interactions, conformational changes, and the influence of solvents.

MD simulations are particularly useful for understanding how this compound interacts with its environment, such as solvents or polymer matrices. The interactions between diphenylamine and solvents like acetone, ethanol, and cyclohexane have been explored using MD simulations with the OPLS-AA force field. acs.org These simulations revealed that the interaction force between diphenylamine and the solvents follows the order: acetone > ethanol > cyclohexane. acs.org This strong interaction with acetone can influence properties like the relative volatility of the solvent in mixtures. acs.org

The nature of intermolecular interactions, such as hydrogen bonding, significantly affects the behavior of solutes in acetone. nih.gov For aromatic amines diffusing in acetone, intermolecular hydrogen bonding with the solvent's oxygen atom can slow down diffusion. nih.govpolyu.edu.hk MD simulations can model these specific hydrogen bonding interactions, such as the N…H-O bonds that may form between amine groups and trace water or the N…O interaction with acetone's carbonyl group. jlu.edu.cn These simulations help to build a molecular-level picture that explains macroscopic observations, such as solubility and diffusion coefficients. For example, a diphenylamine-based hyper-cross-linked polymer (DPA-HCP) was found to be insoluble in water but showed partial solubility in acetone, forming a suspension. acs.org

Computational methods are frequently used to predict spectroscopic features and analyze the conformational landscape of flexible molecules like this compound. The prediction of vibrational spectra (IR and Raman) and NMR chemical shifts can be achieved with a high degree of accuracy using DFT calculations. longdom.org These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures. mdpi.com